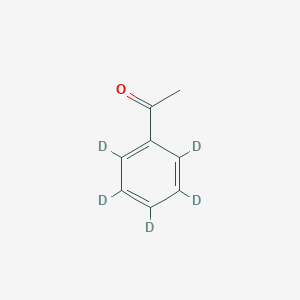

Acetophenone-(phenyl-d5)

Descripción

The exact mass of the compound Acetophenone-2',3',4',5',6'-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetophenone-(phenyl-d5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone-(phenyl-d5) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466417 | |

| Record name | Acetophenone-2',3',4',5',6'-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28077-64-7 | |

| Record name | Acetophenone-2',3',4',5',6'-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28077-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Acetophenone-(phenyl-d5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acetophenone-(phenyl-d5), a deuterated analog of acetophenone (B1666503). It is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. This document covers the chemical and physical properties, a detailed synthesis protocol, and an exemplary application in a quantitative analytical workflow.

Core Chemical and Physical Properties

Acetophenone-(phenyl-d5) is a synthetic, isotopically labeled form of acetophenone where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a mass shift of +5, making it an ideal internal standard for mass spectrometry-based quantification of acetophenone and structurally related compounds.[1] Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in these steps.[2]

| Property | Value | Reference |

| CAS Number | 28077-64-7 | [1][3][4] |

| Molecular Formula | C₈H₃D₅O | [3][4] |

| Molecular Weight | 125.18 g/mol | [1][3][5] |

| Appearance | Colourless Liquid | [4] |

| Melting Point | 19-20 °C | [1] |

| Boiling Point | 202 °C | [1] |

| Density | 1.073 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5335 | [1] |

| Isotopic Purity | ≥98 atom % D | [1][6] |

Synthesis of Acetophenone-(phenyl-d5)

The most common method for the synthesis of Acetophenone-(phenyl-d5) is through the Friedel-Crafts acylation of benzene-d6 (B120219).[7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the deuterated phenyl ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene-d6

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Addition of Benzene-d6: To the stirred suspension, add benzene-d6 (1 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel.

-

Addition of Acetyl Chloride: Cool the mixture in an ice bath. Slowly add acetyl chloride (1 equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Acetophenone-(phenyl-d5).

Safety Precautions: The reaction should be carried out in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and lachrymatory. Appropriate personal protective equipment (PPE) should be worn.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Acetophenone-(phenyl-d5).

Application as an Internal Standard in Quantitative Analysis

Acetophenone-(phenyl-d5) is primarily used as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of acetophenone in various matrices.[2] The following is a representative protocol for its use in a hypothetical LC-MS/MS analysis.

Experimental Protocol: Quantification of Acetophenone using Acetophenone-(phenyl-d5) as an Internal Standard

Materials and Reagents:

-

Acetophenone (analytical standard)

-

Acetophenone-(phenyl-d5) (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., plasma, environmental water sample)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of acetophenone in methanol.

-

Prepare a 1 mg/mL stock solution of Acetophenone-(phenyl-d5) in methanol.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the acetophenone stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

-

Preparation of Internal Standard Working Solution:

-

Dilute the Acetophenone-(phenyl-d5) stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

-

Sample Preparation (Protein Precipitation for Plasma):

-

To 50 µL of plasma sample (or calibration standard/quality control), add 150 µL of the internal standard working solution (100 ng/mL Acetophenone-(phenyl-d5) in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate acetophenone from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the following transitions:

-

Acetophenone: Precursor ion (m/z) -> Product ion (m/z)

-

Acetophenone-(phenyl-d5): Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both acetophenone and Acetophenone-(phenyl-d5).

-

Calculate the peak area ratio (Acetophenone / Acetophenone-(phenyl-d5)).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of acetophenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Analytical Workflow Diagram

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Properties of Acetophenone-(phenyl-d5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone-(phenyl-d5), a deuterated isotopologue of acetophenone (B1666503), is a valuable compound in various scientific fields, particularly in mass spectrometry-based applications where it serves as an internal standard. Its utility also extends to mechanistic studies in organic chemistry and drug metabolism research. The substitution of hydrogen with deuterium (B1214612) in the phenyl ring imparts a greater molecular weight without significantly altering the chemical properties, making it an ideal tracer. This guide provides a comprehensive overview of its core physical properties, supported by established experimental protocols for their determination.

Core Physical Properties

The physical characteristics of Acetophenone-(phenyl-d5) are crucial for its handling, application in experimental setups, and for the interpretation of analytical data. The following table summarizes its key physical properties.

| Property | Value |

| Molecular Formula | C₆D₅COCH₃[1] |

| Molecular Weight | 125.18 g/mol [1][2][3][4] |

| Melting Point | 19-20 °C[4][5][6] |

| Boiling Point | 202 °C[4][5][6] |

| Density | 1.073 g/mL at 25 °C[4][5] |

| Refractive Index | n20/D 1.5335[5] |

| Flash Point | 76.00 °C (closed cup) |

| CAS Number | 28077-64-7[1][2][4] |

| Appearance | Colorless liquid or white crystals[6][7] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition occurs over a narrow range.

Methodology: Capillary Tube Method [8][9][10]

-

Sample Preparation: A small amount of the solid organic compound is finely powdered.[8] A capillary tube, sealed at one end, is filled with a small amount of the powdered sample by tapping the open end into the powder.[10] The tube is then inverted and tapped gently to pack the sample into the sealed end.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a high-boiling point liquid (e.g., paraffin (B1166041) oil or silicone oil).[8]

-

Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[11] For a pure compound, this range is typically narrow (0.5-1.0°C).[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13][14]

Methodology: Thiele Tube or Aluminum Block Method [15][16]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[13][15] A capillary tube, sealed at one end, is placed inverted into the liquid.[15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil or inserted into a hole in an aluminum heating block.[12][15] The thermometer bulb and the liquid sample should be at the same level.[15]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[15] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[15] The heating is then stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or by the buoyancy technique.[17]

Methodology: Pycnometer Method [17]

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately on an analytical balance.[17]

-

Mass of Pycnometer with Liquid: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.[17]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[17]

Methodology: Direct Measurement [18][19][20]

-

Tare the Balance: A graduated cylinder is placed on an electronic balance, and the balance is tared to zero.[18]

-

Measure Volume and Mass: A specific volume of the liquid is carefully added to the graduated cylinder. The mass of the liquid is recorded directly from the balance.[18][20]

-

Calculation: The density is calculated by dividing the recorded mass by the measured volume. This can be repeated with different volumes to improve accuracy.[20]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The non-deuterated form, acetophenone, is slightly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform.[6][21][22] The solubility of Acetophenone-(phenyl-d5) is expected to be very similar.

Methodology: Qualitative Solubility Test [23][24][25]

-

Sample and Solvent: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[23]

-

Addition of Solvent: A small volume of the solvent (e.g., 0.75 mL) is added in portions.[23]

-

Mixing and Observation: After each addition, the test tube is shaken vigorously.[23][26] The substance is considered soluble if it completely dissolves. If the substance does not dissolve in a given solvent, its solubility in other solvents (e.g., aqueous acids or bases) can be tested to classify it based on its functional groups.[27][25]

Visualization of Isotopic Relationship

The following diagram illustrates the simple logical relationship between acetophenone and its deuterated form, Acetophenone-(phenyl-d5).

Caption: Relationship between Acetophenone and its deuterated isotopologue.

References

- 1. Acetophenone (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1557-5 [isotope.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. Acetophenone-2',3',4',5',6'-d5 | C8H8O | CID 11457690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 더랩케미칼 - Acetophenone-(phenyl-d₅)-319856 [thelabchemical.com]

- 5. 28077-64-7 CAS MSDS (ACETOPHENONE-2',3',4',5',6'-D5) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Acetophenone | 98-86-2 [chemicalbook.com]

- 7. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. mt.com [mt.com]

- 18. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 19. wjec.co.uk [wjec.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Acetophenone - Wikipedia [en.wikipedia.org]

- 22. Acetophenone - Sciencemadness Wiki [sciencemadness.org]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. quora.com [quora.com]

- 25. www1.udel.edu [www1.udel.edu]

- 26. chem.ws [chem.ws]

- 27. scribd.com [scribd.com]

Acetophenone-(phenyl-d5): A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 28077-64-7

Chemical Formula: C₆D₅COCH₃

Molecular Weight: 125.18 g/mol

This technical guide provides an in-depth overview of Acetophenone-(phenyl-d5), a deuterated analog of acetophenone (B1666503). It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds for quantitative analysis and as synthetic intermediates. This document covers the compound's properties, synthesis, and key applications, with a focus on its role as an internal standard in bioanalytical methods.

Physicochemical and Spectroscopic Data

Acetophenone-(phenyl-d5) is a colorless to light yellow liquid at room temperature. The deuterium (B1214612) enrichment in the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of acetophenone and related compounds.

Table 1: Physicochemical Properties of Acetophenone-(phenyl-d5)

| Property | Value | Reference(s) |

| CAS Number | 28077-64-7 | [1][2][3] |

| Molecular Formula | C₈H₃D₅O | [2] |

| Molecular Weight | 125.18 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Melting Point | 19-20 °C | [1] |

| Boiling Point | 202 °C | [1] |

| Density | 1.073 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5335 | [1] |

| Flash Point | 76.00 °C (closed cup) | [1] |

| Isotopic Purity | ≥98 atom % D | [1][5][6] |

| Chemical Purity | ≥98% | [2][3] |

Table 2: Spectroscopic and Identification Data

| Identifier | Value | Reference(s) |

| Synonyms | Acetophenone-2′,3′,4′,5′,6′-d5, 1-(Phenyl-d5)ethan-1-one | [1][5] |

| InChI | 1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | [1] |

| InChI Key | KWOLFJPFCHCOCG-VIQYUKPQSA-N | [1] |

| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(C)=O | [1] |

| Mass Shift | M+5 | [1] |

Safety Information

Acetophenone-(phenyl-d5) should be handled in a well-ventilated area, and personal protective equipment should be worn. It is classified as a combustible liquid and is harmful if swallowed.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed | [1] |

| H319 | Causes serious eye irritation | [1] | |

| Precautionary | P264 | Wash skin thoroughly after handling | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Experimental Protocols

Synthesis of Acetophenone-(phenyl-d5) via Friedel-Crafts Acylation

The most common method for synthesizing Acetophenone-(phenyl-d5) is the Friedel-Crafts acylation of benzene-d6 (B120219) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Materials:

-

Benzene-d6 (C₆D₆)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Ice bath

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.

-

Slowly add a solution of acetyl chloride in anhydrous dichloromethane to the cooled suspension with stirring.

-

After the addition of acetyl chloride, add a solution of benzene-d6 in anhydrous dichloromethane dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated under reflux to ensure completion.

-

After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude product by distillation to obtain Acetophenone-(phenyl-d5).

General Protocol for Use as an Internal Standard in LC-MS/MS Bioanalysis

Acetophenone-(phenyl-d5) is an excellent internal standard for the quantification of non-deuterated acetophenone or structurally similar analytes in biological matrices due to its similar chromatographic behavior and distinct mass-to-charge ratio.[8]

Materials:

-

Acetophenone-(phenyl-d5) stock solution (e.g., 1 mg/mL in methanol)

-

Working internal standard solution (diluted from stock)

-

Biological matrix (e.g., plasma, urine)

-

Analyte of interest

-

Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

LC-MS/MS system with a suitable column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of the biological matrix sample (e.g., 100 µL), add a small, precise volume of the working internal standard solution containing Acetophenone-(phenyl-d5).

-

Add a larger volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method to achieve good separation of the analyte and the internal standard from matrix components.

-

Optimize the mass spectrometer parameters for the analyte and Acetophenone-(phenyl-d5) in multiple reaction monitoring (MRM) mode. Select precursor and product ions for both compounds.

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis of 2-Phenylindole (Derivative Application)

Acetophenone can be used to synthesize various derivatives. A common example is the Fischer indole (B1671886) synthesis to produce 2-phenylindole, which involves the reaction of acetophenone with phenylhydrazine (B124118) to form acetophenone phenylhydrazone, followed by cyclization. While this protocol uses non-deuterated acetophenone, the same reaction can be performed with Acetophenone-(phenyl-d5) to produce 2-(phenyl-d5)indole.

Step 1: Synthesis of Acetophenone Phenylhydrazone

Materials:

-

Acetophenone

-

Phenylhydrazine

-

95% Ethanol

-

Steam bath

-

Ice bath

Procedure:

-

Warm a mixture of equimolar amounts of acetophenone and phenylhydrazine on a steam bath for approximately one hour.

-

Dissolve the hot mixture in 95% ethanol.

-

Induce crystallization by agitating the solution and then cool it in an ice bath.

-

Collect the precipitated product by filtration and wash with cold ethanol.

Step 2: Cyclization to 2-Phenylindole

Materials:

-

Acetophenone phenylhydrazone

-

Anhydrous zinc chloride (ZnCl₂)

-

Oil bath

-

Beaker

Procedure:

-

Intimately mix the prepared acetophenone phenylhydrazone with powdered anhydrous zinc chloride in a beaker.

-

Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.

-

The mixture will become liquid, and white fumes will evolve. Remove the beaker from the oil bath and continue stirring for a few minutes.

-

The product, 2-phenylindole, can then be purified by recrystallization from ethanol.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Synthesis of Deuterated Acetophenone

Introduction

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), are invaluable tools in modern chemical and pharmaceutical sciences. The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates, often leading to improved metabolic stability. This "deuterium isotope effect" is a key strategy in drug development. Furthermore, deuterated compounds serve as essential internal standards for quantitative analysis by mass spectrometry and as probes for mechanistic studies in chemical reactions.

Acetophenone (B1666503), a simple aromatic ketone, is a common building block and a frequent model substrate in synthetic methodology development. Its deuterated isotopologues, namely acetophenone-d3 (methyl-deuterated), acetophenone-d5 (phenyl-deuterated), and acetophenone-d8 (B143793) (perdeuterated), are therefore of significant interest to researchers. This technical guide provides an in-depth overview of the primary synthetic routes to these deuterated acetophenones, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthesis efforts.

Core Synthesis Methodologies

The synthesis of deuterated acetophenone can be broadly achieved through four main strategies:

-

Acid-Catalyzed Hydrogen-Deuterium Exchange: Primarily used for deuteration of the α-carbonyl (methyl) protons to yield acetophenone-d3.

-

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): A powerful method for selective deuteration of the aromatic ring (ortho-positions) using transition metal catalysts like iridium and ruthenium.

-

Friedel-Crafts Acylation: A classic C-C bond-forming reaction that can be adapted to introduce deuterium by using deuterated starting materials (deuterated benzene (B151609) or acetylating agents).

-

Grignard Reaction: A versatile method for forming C-C bonds, allowing for the introduction of a deuterated methyl group.

Synthesis of Acetophenone-d3 (Methyl-Deuterated)

Acetophenone-d3 is most commonly synthesized by exploiting the acidity of the α-protons of the methyl group, which can be exchanged for deuterium in the presence of an acid or base catalyst and a deuterium source.

Method 1: Acid-Catalyzed Deuterium Exchange

This method involves heating acetophenone in the presence of a deuterium source, typically deuterium oxide (D₂O), with an acid catalyst.

Experimental Protocol:

-

Reagents:

-

Acetophenone (1.0 eq)

-

Deuterium oxide (D₂O) (as solvent or in excess)

-

Deuterated acid catalyst (e.g., DCl or D₂SO₄) (catalytic amount)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add acetophenone.

-

Add deuterium oxide and the acid catalyst.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the exchange can be monitored by ¹H NMR by observing the disappearance of the methyl proton signal.

-

After cooling to room temperature, the mixture is neutralized with a suitable base (e.g., NaHCO₃).

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield acetophenone-d3.

-

Logical Workflow for Acid-Catalyzed Deuteration

Caption: Workflow for Acetophenone-d3 Synthesis via Acid Catalysis.

Synthesis of Acetophenone-d5 (Phenyl-Deuterated)

Deuteration of the aromatic ring can be achieved through metal-catalyzed HIE or by using deuterated benzene in a Friedel-Crafts acylation.

Method 1: Friedel-Crafts Acylation of Benzene-d6 (B120219)

This is a direct and high-yielding method for preparing acetophenone-d5. It involves the reaction of benzene-d6 with an acetylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: [1]

-

Reagents:

-

Benzene-d6 (1.0 eq)

-

Acetic anhydride (B1165640) or Acetyl chloride (1.0-1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.5 eq)

-

Dichloromethane (anhydrous, as solvent)

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred suspension.

-

After the addition is complete, add benzene-d6 dropwise, maintaining the temperature at 0 °C.

-

Once the addition of benzene-d6 is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The reaction is quenched by carefully and slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.[1]

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure acetophenone-d5.

-

Reaction Pathway for Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation for Acetophenone-d5 Synthesis.

Method 2: Ruthenium-Catalyzed ortho-Deuteration

Transition metal-catalyzed HIE offers a powerful alternative for selective deuteration. Ruthenium catalysts, in the presence of a transient directing group, can facilitate deuteration at both the ortho- and α-positions. By modifying the conditions, selective ortho-deuteration can be favored.

-

Reagents:

-

Acetophenone (1.0 eq)

-

[{RuCl₂(p-cymene)}₂] (e.g., 2.5 mol%)

-

Silver Hexafluoroantimonate (AgSbF₆) (e.g., 10 mol%)

-

Amine additive (e.g., Aniline, 20 mol%)

-

Deuterium Oxide (D₂O) (20 eq)

-

1,2-Dichloroethane (DCE) as solvent

-

-

Procedure:

-

In a sealed tube, combine acetophenone, [{RuCl₂(p-cymene)}₂], AgSbF₆, and the amine additive.

-

Add the solvent (DCE) and D₂O.

-

Heat the mixture at 120 °C for 24 hours.

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water.

-

The organic layer is dried, and the solvent is evaporated.

-

The product is purified by column chromatography.

-

To achieve exclusive ortho-deuteration, the resulting product (deuterated at both ortho- and α-positions) can be subjected to a back-exchange in H₂O under similar catalytic conditions (without D₂O) to remove the deuterium from the methyl group.[3]

-

Synthesis of Acetophenone-d8 (Perdeuterated)

The synthesis of fully deuterated acetophenone-d8 requires the use of both a deuterated aromatic ring and a deuterated acyl group.

Method 1: Friedel-Crafts Acylation of Benzene-d6 with Acetic Anhydride-d6

This method is a direct extension of the synthesis for acetophenone-d5, employing a deuterated acetylating agent.

-

Reagents:

-

Benzene-d6 (1.0 eq)

-

Acetic anhydride-d6 (CD₃CO)₂O (1.0-1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Carbon Disulfide)

-

-

Procedure:

-

The procedure is analogous to the synthesis of acetophenone-d5 via Friedel-Crafts acylation.

-

A flame-dried apparatus under an inert atmosphere is charged with AlCl₃ and the solvent.

-

The mixture is cooled to 0 °C before the sequential, dropwise addition of acetic anhydride-d6 and then benzene-d6.

-

The reaction is stirred at room temperature until completion, followed by an acidic aqueous workup with ice/HCl.

-

Extraction, washing, drying, and subsequent purification by vacuum distillation or chromatography afford the final acetophenone-d8 product.

-

Quantitative Data Summary

The following table summarizes typical yields and deuterium incorporation levels for the described synthesis routes. Note that these values can vary based on specific reaction conditions and scale.

| Target Compound | Synthesis Method | Key Reagents | Typical Yield (%) | Deuterium Incorporation (%) | Reference |

| Acetophenone-d3 | Acid-Catalyzed Exchange | D₂O, DCl | 80-95 | >98 (methyl) | General |

| Acetophenone-d5 | Friedel-Crafts Acylation | Benzene-d6, Ac₂O, AlCl₃ | 70-90 | >98 (phenyl) | [1] |

| Acetophenone-d(2-5) | Ru-Catalyzed HIE | D₂O, [{RuCl₂(p-cymene)}₂] | 70-90 | up to 93 (ortho), 99 (alpha) | [2][3] |

| Acetophenone-d8 | Friedel-Crafts Acylation | Benzene-d6, Acetic anhydride-d6 | 65-85 | >98 (total) | [1][4] |

Conclusion

The synthesis of deuterated acetophenone isotopologues can be readily achieved through several reliable methods. The choice of synthetic route depends on the desired deuteration pattern and the availability of starting materials.

-

For Acetophenone-d3 , acid-catalyzed exchange with D₂O is the most straightforward and cost-effective method.

-

For Acetophenone-d5 , Friedel-Crafts acylation of commercially available benzene-d6 provides a high-yielding and direct route. Metal-catalyzed HIE offers an alternative for selective ortho-deuteration.

-

For Acetophenone-d8 , a Friedel-Crafts reaction using both benzene-d6 and a deuterated acetylating agent is the most effective approach.

The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize these valuable deuterated building blocks for their specific applications. Careful attention to anhydrous conditions, particularly in Friedel-Crafts and Grignard reactions, is critical for achieving high yields.

References

A Technical Guide to Acetophenone-(phenyl-d5) for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetophenone-(phenyl-d5), a deuterated analog of acetophenone (B1666503), and its application as an internal standard in quantitative analytical methodologies. The substitution of hydrogen with deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal tool for isotope dilution mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Concepts: Molecular Weight and Mass Shift

The primary advantage of using Acetophenone-(phenyl-d5) as an internal standard lies in its mass difference compared to the non-labeled acetophenone. This mass shift is a direct result of the five deuterium atoms replacing hydrogen atoms on the phenyl group.

Table 1: Molecular Properties of Acetophenone and Acetophenone-(phenyl-d5)

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass Shift (Da) |

| Acetophenone | C₈H₈O | 120.15[1][2][3][4] | - |

| Acetophenone-(phenyl-d5) | C₈H₃D₅O | 125.18[5][6][7] | +5.03 |

The mass shift of +5.03 Daltons allows for clear differentiation between the analyte (acetophenone) and the internal standard (Acetophenone-(phenyl-d5)) in a mass spectrometer, while their similar chemical properties ensure they behave almost identically during sample preparation and analysis.[8]

Experimental Protocol: Quantitative Analysis using Isotope Dilution

The following is a generalized experimental protocol for the quantification of acetophenone in a sample matrix using Acetophenone-(phenyl-d5) as an internal standard. This methodology is based on the principles of isotope dilution analysis.[8]

1. Preparation of Standard Solutions:

-

Analyte Stock Solution: Prepare a stock solution of acetophenone in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Internal Standard Stock Solution: Prepare a stock solution of Acetophenone-(phenyl-d5) in the same solvent at a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Create a series of calibration standards by spiking known amounts of the analyte stock solution into the blank sample matrix. Add a constant, known amount of the internal standard stock solution to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

2. Sample Preparation:

-

To a known volume or weight of the unknown sample, add the same constant, known amount of the Acetophenone-(phenyl-d5) internal standard stock solution as was added to the calibration standards.

-

Perform an extraction procedure to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction, solid-phase extraction, or protein precipitation depending on the matrix.[3]

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

3. Instrumental Analysis (GC-MS or LC-MS):

-

Inject the prepared calibration standards, QC samples, and unknown samples into the GC-MS or LC-MS system.

-

Develop a chromatographic method to separate acetophenone and Acetophenone-(phenyl-d5) from other matrix components. Due to their similar physicochemical properties, they should have nearly identical retention times.[8]

-

Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific molecular ions or fragment ions of both the analyte and the internal standard.

-

For Acetophenone, monitor the appropriate m/z (mass-to-charge ratio).

-

For Acetophenone-(phenyl-d5), monitor the corresponding m/z, which will be shifted by +5.

-

4. Data Analysis:

-

For each injection, determine the peak area of both acetophenone and Acetophenone-(phenyl-d5).

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of acetophenone in the original sample.

Workflow for Isotope Dilution Mass Spectrometry

The logical workflow for using a deuterated internal standard in a quantitative analysis is depicted below. This process ensures that any sample loss or variation during preparation and analysis is accounted for, leading to more accurate and precise results.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

References

A Technical Guide to the Isotopic Purity and Enrichment of Acetophenone-(phenyl-d5)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Acetophenone-(phenyl-d5), a crucial isotopically labeled compound in research and drug development. This document details the analytical methodologies for its characterization, presents quantitative data from various commercial sources, and outlines its application as an internal standard in bioanalytical methods.

Introduction

Acetophenone-(phenyl-d5), with the chemical formula C₆D₅COCH₃, is a stable isotope-labeled (SIL) analog of acetophenone (B1666503) where the five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This substitution results in a mass shift of +5 Da compared to the unlabeled compound.[1][2] Its near-identical physicochemical properties to endogenous acetophenone, combined with this mass difference, make it an ideal internal standard for quantitative bioanalysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Accurate and precise quantification in pharmacokinetic, metabolic, and environmental studies heavily relies on the well-characterized chemical and isotopic purity of the internal standard.[1]

Quantitative Data on Isotopic Purity and Enrichment

The quality of Acetophenone-(phenyl-d5) is defined by several key parameters, primarily its isotopic purity and chemical purity. Isotopic purity refers to the percentage of deuterium atoms at the specified labeled positions, while chemical purity indicates the absence of other chemical entities.[4] The data below, summarized from commercially available sources, highlights typical specifications for this compound.

| Parameter | Specification | Method of Analysis | Supplier Reference |

| Isotopic Purity | ≥98 atom % D | MS, NMR | Cambridge Isotope Laboratories, Sigma-Aldrich |

| 99 atom % D | Sigma-Aldrich[2] | ||

| Chemical Purity | ≥98% | GC, HPLC, NMR | Cambridge Isotope Laboratories[4] |

| 99% (CP) | Sigma-Aldrich[2] | ||

| Deuterium Enrichment | Predominantly d5 | Mass Spectrometry | General technical documentation |

| Molecular Weight | 125.18 g/mol | Mass Spectrometry | Sigma-Aldrich, Toronto Research Chemicals[2][3] |

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of Acetophenone-(phenyl-d5) is primarily accomplished through Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution

Objective: To determine the relative abundance of all isotopologues (d0 to d5) and calculate the isotopic purity.

Instrumentation: A high-resolution mass spectrometer (HRMS) such as an Orbitrap or Time-of-Flight (TOF) instrument is recommended for its ability to resolve closely spaced isotopic peaks. A Gas Chromatography (GC) inlet is typically used for volatile compounds like acetophenone.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of Acetophenone-(phenyl-d5) at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Perform serial dilutions to obtain a final concentration appropriate for GC-MS analysis (typically 1-10 µg/mL).

-

-

GC-MS Analysis:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet: Set the injector temperature to 250 °C with a splitless injection of 1 µL.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 2 minutes.[5]

-

MS Interface: Set the transfer line temperature to 280 °C.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Acquire data in full scan mode over a mass range of m/z 40-200 to include the molecular ion and key fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak for Acetophenone (m/z 120 for d0) and Acetophenone-(phenyl-d5) (m/z 125 for d5).

-

Extract the ion chromatograms for the molecular ions of all expected isotopologues (m/z 120-125).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopologues.

-

The isotopic purity is reported as the percentage of the d5 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site and Purity

Objective: To confirm the positions of deuterium labeling and to provide a quantitative assessment of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of Acetophenone-(phenyl-d5) in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

-

¹H NMR Analysis:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Data Processing:

-

Apply an exponential window function with a line broadening of 0.3 Hz.

-

Perform Fourier transform, phase correction, and baseline correction.

-

Integrate the residual proton signals in the aromatic region (typically δ 7.4-8.0 ppm) and the methyl singlet (typically δ 2.6 ppm).

-

-

Calculation of Deuteration Percentage: Compare the integral of a signal from a deuterated position (residual protons) to the integral of a signal from a non-deuterated position (the methyl protons) as an internal reference.

-

-

²H (Deuterium) NMR Analysis:

-

Objective: To directly observe the deuterium nuclei and confirm the sites of deuteration.

-

Pulse Sequence: A standard single-pulse experiment without proton decoupling.

-

Solvent: A non-deuterated solvent can be used for this experiment.[7]

-

Data Analysis: The spectrum will show signals in the aromatic region corresponding to the chemical environments of the deuterium atoms. The chemical shifts in ²H NMR are identical to those in ¹H NMR.

-

Application in Bioanalytical Workflows

Acetophenone-(phenyl-d5) is predominantly used as an internal standard in quantitative bioanalytical methods to control for variability during sample preparation and analysis.[1][8]

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for validating a bioanalytical method using a deuterated internal standard like Acetophenone-(phenyl-d5).

Caption: Workflow for Bioanalytical Method Development.

Quality Control and Use as an Internal Standard

The subsequent diagram outlines the logical relationships in the quality control and application of Acetophenone-(phenyl-d5) as an internal standard in a typical quantitative assay.

Caption: Quality Control and Application of a Deuterated Internal Standard.

Conclusion

Acetophenone-(phenyl-d5) is a high-purity, well-characterized stable isotope-labeled compound that serves as a reliable internal standard for quantitative bioanalytical applications. Its high isotopic enrichment and chemical purity are critical for the accuracy and precision of analytical methods. The experimental protocols outlined in this guide provide a framework for the verification of its quality attributes. The visualized workflows illustrate its integral role in bioanalytical method validation and routine sample analysis, ensuring the generation of robust and reproducible data in drug development and other scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lubio.ch [lubio.ch]

- 4. Acetophenone (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1557-5 [isotope.com]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Commercial Sourcing and Application of Acetophenone-(phenyl-d5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Acetophenone-(phenyl-d5), a crucial deuterated internal standard used in quantitative analysis. It further outlines a detailed, representative experimental protocol for its application in mass spectrometry-based assays, catering to the needs of researchers and professionals in drug development and analytical chemistry.

Commercial Suppliers of Acetophenone-(phenyl-d5)

Acetophenone-(phenyl-d5) is readily available from a range of chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | CAS Number |

| Sigma-Aldrich | Acetophenone-(phenyl-d5) | 319856 | 99 atom % D[1][2][3][4] | 99% (CP)[1][2] | 28077-64-7[1][3][4] |

| MedChemExpress | Acetophenone-(phenyl-d5) | HY-113615S | Not Specified | >98% | 28077-64-7[5] |

| Alfa Chemistry | Acetophenone-[phenyl-d5] | ACM28077647 | 99 atom % D[6] | 99% by CP[6] | 28077-64-7[6] |

| VIVAN Life Sciences | Acetophenone-d5 | VLCS-00380 | Not Specified | Not Specified | 28077-64-7[7] |

| Clearsynth | Acetophenone D5 | CS-O-02954 | Not Specified | >98%[8] | 28077-64-7[8] |

| Hexonsynth | Acetophenone-d5 | HXO-02954 | Not Specified | Not Specified | 28077-64-7[9] |

| Cambridge Isotope Laboratories | Acetophenone (ring-D₅, 98%) | DLM-1557 | 98% | 98% | 28077-64-7[10] |

| Research Scientific | ACETOPHENONE-PHENYL-D5, 99 ATOM % D | SA/319856-5G | 99 atom % D | Not Specified | 28077-64-7 |

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds like Acetophenone-(phenyl-d5) are ideal internal standards for quantitative mass spectrometry (MS) analysis, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Their chemical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their increased mass allows for clear differentiation in the mass spectrometer, enabling accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response.

The following is a representative experimental protocol for the use of Acetophenone-(phenyl-d5) as an internal standard for the quantification of a target analyte in a biological matrix.

Experimental Protocol: Quantification of a Target Analyte using Acetophenone-(phenyl-d5) as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure. Specific parameters such as chromatographic conditions and mass spectrometer settings should be optimized for the specific analyte of interest.

1. Materials and Reagents

-

Acetophenone-(phenyl-d5)

-

Target Analyte Standard

-

LC-MS Grade Acetonitrile (B52724)

-

LC-MS Grade Methanol

-

LC-MS Grade Water

-

Formic Acid (or other appropriate mobile phase modifier)

-

Biological Matrix (e.g., plasma, urine)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

2. Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Acetophenone-(phenyl-d5) and dissolve it in 1 mL of methanol.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the target analyte standard and dissolve it in 1 mL of methanol.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50% methanol/water.

-

Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions of the analyte stock solution in the appropriate solvent to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological matrix sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (1 µg/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, can improve sensitivity).

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Target Analyte: To be determined by direct infusion of the analyte standard.

-

Acetophenone-(phenyl-d5): Precursor ion (Q1) m/z 126.1 -> Product ion (Q3) m/z 110.1 (This is a hypothetical transition and should be optimized by direct infusion).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity of both the analyte and the internal standard.

-

5. Data Analysis

-

Integrate the peak areas for both the target analyte and Acetophenone-(phenyl-d5) in each sample, calibration standard, and quality control sample.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a quantitative analysis using an internal standard.

Caption: Quantitative analysis workflow using an internal standard.

This guide provides a foundational understanding for sourcing and utilizing Acetophenone-(phenyl-d5) in a research setting. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.

References

- 1. agilent.com [agilent.com]

- 2. lcms.cz [lcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Quantification Analysis of 13 Organic Components and 8 Inorganic Elements in Angelica Sinensis Radix and Its Different Parts Combined with Chemical Recognition Pattern - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Acetophenone-(phenyl-d5) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acetophenone-(phenyl-d5). Due to the limited availability of specific quantitative solubility data for the deuterated compound in publicly available literature, this guide leverages data from its non-deuterated analog, acetophenone (B1666503), as a close surrogate. The physicochemical properties of isotopologues are very similar, with deuteration typically leading to minor effects on properties like solubility. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the potential impact of deuteration.

Core Concepts in Solubility

The solubility of a solid in a liquid is its ability to form a homogeneous mixture, or solution. This property is crucial in various scientific fields, including chemistry and drug development, as it influences reaction kinetics, purification processes, and bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

For aromatic ketones such as acetophenone and its deuterated analog, solubility is influenced by the polarity of the solvent. While the phenyl and carbonyl groups introduce some polarity, the overall molecule is largely non-polar.

Quantitative Solubility Data

Below is a summary of the available quantitative and qualitative solubility data for acetophenone in various organic solvents.

Table 1: Quantitative Solubility of Acetophenone in Water

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | ~0.55 - 0.6[3][4] |

| Water | 80 | 1.22[3] |

Table 2: Qualitative Solubility of Acetophenone in Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Freely Soluble / Miscible[5][6][7] |

| Diethyl Ether | Freely Soluble[5][6] |

| Chloroform (B151607) | Soluble[5] |

| Acetone | Soluble[3][7] |

| Benzene | Soluble[3][7] |

| Glycerol | Soluble[3] |

| Lipids/Fatty Oils | Soluble[5] |

| n-Hexane | Soluble[8] |

| Isopropanol | Soluble[8] |

For Acetophenone-(phenyl-d5) specifically, it is reported to be soluble in chloroform and ethyl acetate[7].

Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium (B1214612) can lead to subtle changes in the physicochemical properties of a molecule[1][2]. These changes stem from the greater mass of deuterium, which affects bond vibrational frequencies and bond lengths[1]. While the electronic properties remain largely unchanged, these subtle structural alterations can influence intermolecular interactions and, consequently, solubility.

In some cases, deuteration has been observed to increase the solubility of organic compounds[2]. This can be attributed to changes in crystal lattice energy and interactions with the solvent. However, the effect is generally small and not always predictable without experimental verification. For Acetophenone-(phenyl-d5), it is reasonable to expect its solubility profile to be very similar to that of acetophenone, with any differences likely being minor.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocol outlines a common and reliable method for determining the solubility of a compound like Acetophenone-(phenyl-d5) in an organic solvent.

Isothermal Shake-Flask Method

This gravimetric method is considered a gold standard for determining equilibrium solubility.

Materials and Equipment:

-

Acetophenone-(phenyl-d5) (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker bath

-

Vials with screw caps

-

Syringe with a solvent-compatible filter (e.g., PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Sample Preparation: Add an excess amount of Acetophenone-(phenyl-d5) to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Mass Determination: Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute. The difference in mass corresponds to the amount of Acetophenone-(phenyl-d5) that was dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved solid and the volume of the solvent used.

Diagram of Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Logical Relationship of Solubility Factors

The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

Caption: Factors Influencing the Solubility of Acetophenone-(phenyl-d5).

Conclusion

This technical guide has summarized the available information on the solubility of Acetophenone-(phenyl-d5) in organic solvents. While specific quantitative data for the deuterated compound is scarce, the extensive data for its non-deuterated analog, acetophenone, provides a reliable estimate of its solubility behavior. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their laboratories. Understanding the solubility of this and other deuterated compounds is essential for their effective application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Acetophenone - Sciencemadness Wiki [sciencemadness.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetophenone CAS#: 98-86-2 [m.chemicalbook.com]

- 6. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 7. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

Spectral Data Analysis of Acetophenone-(phenyl-d5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Acetophenone-(phenyl-d5). This deuterated analog of acetophenone (B1666503) is a valuable tool in various research applications, including as an internal standard for quantitative analysis and in metabolic studies.[1] This document presents a detailed analysis of its spectral characteristics, experimental protocols for data acquisition, and a visualization of its mass spectral fragmentation pathway.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for Acetophenone-(phenyl-d5). For comparative purposes, typical spectral data for the non-deuterated Acetophenone are also included.

Table 1: ¹H NMR Spectral Data

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Acetophenone-(phenyl-d5) | -COCH₃ | ~2.5 | Singlet |

| Phenyl-d₅ | Not Applicable (No Protons) | - | |

| Acetophenone | -COCH₃ | ~2.6 | Singlet |

| Phenyl-H (ortho) | ~7.9 | Multiplet | |

| Phenyl-H (meta, para) | ~7.4-7.6 | Multiplet |

Note: The chemical shift of the methyl protons in Acetophenone-(phenyl-d5) is expected to be very similar to that of non-deuterated acetophenone.

Table 2: ¹³C NMR Spectral Data

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

| Acetophenone-(phenyl-d5) | C=O | ~198 |

| -COCH₃ | ~26 | |

| Phenyl-d₅ (C-ipso) | ~137 | |

| Phenyl-d₅ (C-ortho, C-meta, C-para) | ~128-133 (broadened due to C-D coupling) | |

| Acetophenone | C=O | ~198.1 |

| -COCH₃ | ~26.5 | |

| Phenyl (C-ipso) | ~137.1 | |

| Phenyl (C-ortho) | ~128.2 | |

| Phenyl (C-meta) | ~128.5 | |

| Phenyl (C-para) | ~133.0 |

Note: In the ¹³C NMR spectrum of Acetophenone-(phenyl-d5), the signals for the deuterated phenyl carbons will be broadened and may show splitting due to carbon-deuterium coupling.

Table 3: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| Acetophenone-(phenyl-d5) | C₈H₃D₅O | 125.18 | 125 (M⁺), 110, 82, 51 |

| Acetophenone | C₈H₈O | 120.15 | 120 (M⁺), 105, 77, 51 |

Experimental Protocols

The following are general experimental protocols for acquiring NMR and MS data for Acetophenone-(phenyl-d5). Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Acetophenone-(phenyl-d5) in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on the concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Acetophenone-(phenyl-d5) in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

-

GC-MS Acquisition Parameters:

-

Injection Mode: Split or splitless injection.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Key Processes

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of Acetophenone-(phenyl-d5) under electron ionization.

Caption: Fragmentation pathway of Acetophenone-(phenyl-d5) in EI-MS.

General Experimental Workflow

The diagram below outlines the general workflow for the spectral analysis of Acetophenone-(phenyl-d5).

Caption: General workflow for NMR and MS analysis.

References

An In-depth Technical Guide to the Mass Spectrum of Acetophenone-(phenyl-d5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of Acetophenone-(phenyl-d5), a deuterated isotopologue of acetophenone (B1666503). Understanding the fragmentation pattern of this compound is crucial for its application as an internal standard in quantitative mass spectrometry-based assays, widely used in drug metabolism and pharmacokinetic studies. This document outlines the expected fragmentation pathways, presents a detailed experimental protocol for its analysis, and provides a quantitative overview of its mass spectrum.

Core Concepts in the Mass Spectrometry of Acetophenone-(phenyl-d5)

Acetophenone-(phenyl-d5), with the chemical formula C₆D₅COCH₃, has a monoisotopic mass of 125.08 g/mol . The five deuterium (B1214612) atoms on the phenyl ring introduce a +5 Da mass shift compared to unlabeled acetophenone (C₆H₅COCH₃, 120.06 g/mol ). This mass difference is the cornerstone of its use as an internal standard, allowing for its clear differentiation from the unlabeled analyte in a complex matrix.

The fragmentation of Acetophenone-(phenyl-d5) under electron ionization (EI) is analogous to that of its non-deuterated counterpart. The primary fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of Acetophenone-(phenyl-d5) is characterized by several key fragments. The relative intensities of these fragments are influenced by the ionization energy and the specific instrumentation used. The following table summarizes the major expected ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Relative Intensity (%) | Ion Structure | Formula | Fragmentation Pathway |

| 125 | 40-60 | Molecular Ion | [C₆D₅COCH₃]⁺• | Ionization of the parent molecule |

| 110 | 100 (Base Peak) | Deuterated Benzoyl Cation | [C₆D₅CO]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion |

| 82 | 20-40 | Deuterated Phenyl Cation | [C₆D₅]⁺ | Loss of carbon monoxide (CO) from the deuterated benzoyl cation |

| 56 | 5-15 | Deuterated Cyclobutadienyl Cation | [C₄D₄]⁺• | Rearrangement and fragmentation of the deuterated phenyl cation |

| 43 | 10-20 | Acetyl Cation | [CH₃CO]⁺ | α-cleavage: Loss of the deuterated phenyl radical (•C₆D₅) from the molecular ion |

Fragmentation Pathway Visualization

The fragmentation cascade of Acetophenone-(phenyl-d5) can be visualized as a series of logical steps initiated by electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a general framework for the analysis of Acetophenone-(phenyl-d5) using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). Optimization of specific parameters may be required depending on the instrumentation and analytical goals.

1. Sample Preparation

-